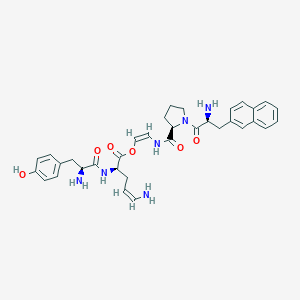
Tyr-c(orn-2-nal-pro-gly-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyr-c(orn-2-nal-pro-gly-) is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a derivative of the natural opioid peptide, enkephalin, and has been synthesized to enhance its activity and specificity. Tyr-c(orn-2-nal-pro-gly-) has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
Tyr-c(orn-2-nal-pro-gly-) exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors are G protein-coupled receptors that modulate pain perception and other physiological processes. The binding of Tyr-c(orn-2-nal-pro-gly-) to opioid receptors results in the activation of downstream signaling pathways that lead to the modulation of pain perception and other physiological processes.
Biochemical and Physiological Effects
Tyr-c(orn-2-nal-pro-gly-) has been shown to have potent analgesic effects in animal models of pain. The peptide has also been shown to have anti-inflammatory effects and to modulate the immune response. Tyr-c(orn-2-nal-pro-gly-) has been shown to have a longer duration of action than other opioid peptides, making it a potentially useful tool in the treatment of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Tyr-c(orn-2-nal-pro-gly-) in lab experiments is its high potency and specificity. The peptide has been shown to be highly selective for opioid receptors and to have a long duration of action, making it a useful tool in the study of opioid receptors and their interactions with ligands. However, one limitation of using Tyr-c(orn-2-nal-pro-gly-) is its high cost and the complexity of its synthesis, which may limit its availability for some researchers.
Zukünftige Richtungen
There are numerous future directions for the study of Tyr-c(orn-2-nal-pro-gly-). One potential direction is the development of novel ligands based on the structure of Tyr-c(orn-2-nal-pro-gly-) that have enhanced activity and specificity. Another potential direction is the investigation of the peptide's effects on other physiological processes, such as mood and cognition. Additionally, the peptide's potential as a therapeutic agent for the treatment of chronic pain and other conditions warrants further investigation.
Synthesemethoden
Tyr-c(orn-2-nal-pro-gly-) is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage to obtain the final peptide. The synthesis of Tyr-c(orn-2-nal-pro-gly-) involves the incorporation of the unnatural amino acid, ornithine, which enhances the peptide's activity and specificity.
Wissenschaftliche Forschungsanwendungen
Tyr-c(orn-2-nal-pro-gly-) has numerous potential applications in scientific research. One of its primary applications is in the study of opioid receptors and their interactions with ligands. The peptide has been used as a tool to investigate the structure-activity relationships of opioid peptides and to identify novel ligands with enhanced activity and specificity.
Eigenschaften
CAS-Nummer |
155919-39-4 |
|---|---|
Molekularformel |
C34H40N6O6 |
Molekulargewicht |
628.7 g/mol |
IUPAC-Name |
[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate |
InChI |
InChI=1S/C34H40N6O6/c35-15-3-7-29(39-31(42)27(36)20-22-10-13-26(41)14-11-22)34(45)46-18-16-38-32(43)30-8-4-17-40(30)33(44)28(37)21-23-9-12-24-5-1-2-6-25(24)19-23/h1-3,5-6,9-16,18-19,27-30,41H,4,7-8,17,20-21,35-37H2,(H,38,43)(H,39,42)/b15-3-,18-16-/t27-,28-,29+,30+/m0/s1 |
InChI-Schlüssel |
DJZOCVOQQQQOFF-MLNUMCSWSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)N)C(=O)N/C=C\OC(=O)[C@@H](C/C=C\N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)N)C(=O)NC=COC(=O)C(CC=CN)NC(=O)C(CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)N)C(=O)NC=COC(=O)C(CC=CN)NC(=O)C(CC4=CC=C(C=C4)O)N |
Synonyme |
H-Tyr-c(D-Orn-2-Nal-D-Pro-Gly-) Tyr-c(Orn-2-Nal-Pro-Gly-) tyrosyl-cyclo(ornithyl-(2-naphthyl)alanyl-prolyl-glycyl-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)